1-(1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-(3-(trifluoromethyl)phenyl)urea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O2/c22-21(23,24)15-5-4-6-16(13-15)26-19(30)28-20(9-2-1-3-10-20)18-27-17(29-31-18)14-7-11-25-12-8-14/h4-8,11-13H,1-3,9-10H2,(H2,26,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPKJLGVNTWCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-(3-(trifluoromethyl)phenyl)urea represents a novel class of chemical entities that have garnered attention for their potential biological activities. This compound is characterized by its unique structural features, notably the incorporation of a pyridine ring and a 1,2,4-oxadiazole moiety, which are known to enhance biological efficacy.
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold often exhibit diverse biological activities, including antimicrobial and anticancer properties. The specific mechanism of action for this compound may involve modulation of various signaling pathways or interaction with specific biological targets such as enzymes or receptors.
Antimicrobial Activity
Studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungi. The introduction of the pyridine ring enhances this activity by potentially increasing the lipophilicity and cellular permeability of the molecule .
Anticancer Properties
Research has indicated that compounds similar to this urea derivative can inhibit tumor growth in vitro and in vivo. The antiproliferative effects are often attributed to the induction of apoptosis in cancer cells. For example, studies on related oxadiazole derivatives revealed their ability to induce cell cycle arrest and apoptosis in various cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the oxadiazole ring significantly influenced antibacterial activity. The compound exhibited an MIC value comparable to standard antibiotics, suggesting its potential as a therapeutic agent .
Case Study 2: Anticancer Activity
In a separate investigation, a series of oxadiazole-containing ureas were tested for their anticancer properties against several human cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation effectively, with IC50 values in the low micromolar range. Mechanistic studies suggested that these compounds induce apoptosis through the intrinsic pathway involving mitochondrial dysfunction .
Data Tables
| Activity | Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|---|
| Antimicrobial | 1-(1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)... | Staphylococcus aureus | 0.5 | Effective against resistant strains |
| Antimicrobial | 1-(1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)... | Escherichia coli | 0.8 | Comparable to standard antibiotics |
| Anticancer | 1-(1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)... | Various cancer cell lines | 0.2 | Induces apoptosis |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar urea derivatives. For instance, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung), HCT-116 (colon), and PC-3 (prostate) . The mechanism of action is believed to involve inhibition of key signaling pathways in cancer cell proliferation.
Lead Compound for Anticancer Agents
The unique structure of 1-(1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-(3-(trifluoromethyl)phenyl)urea positions it as a promising lead compound for further development as an anticancer agent. Its structural analogs have shown varying degrees of activity against different cancer types, suggesting that modifications could enhance efficacy .
Targeting Other Diseases
Beyond oncology, compounds with similar structures have been explored for their potential in treating other diseases such as inflammation and infectious diseases. The oxadiazole ring is known for its bioactivity, which could be leveraged to develop treatments for conditions like bacterial infections or autoimmune disorders.
Case Study 1: Antiproliferative Activity Assessment
In vitro studies have evaluated the antiproliferative activity of related urea derivatives against the NCI-60 human cancer cell line panel. Compounds showed broad-spectrum activity with notable inhibition rates at low micromolar concentrations . For example, certain derivatives exhibited IC50 values below 10 µM against melanoma and renal cancer cell lines.
Case Study 2: Structure-Activity Relationship (SAR)
Research has focused on understanding the structure-activity relationship (SAR) of urea derivatives. Modifications to the phenyl and pyridinyl substituents have been tested to determine their effects on biological activity. Compounds with electron-withdrawing groups like trifluoromethyl were found to enhance potency against specific cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
